N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed.Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.Scientific Research Applications
Development and Characterization of Fluorinated Derivatives
Research into the development of fluorine-18-labeled antagonists showcases the synthesis and evaluation of various fluorinated derivatives, including those related to the cyclohexanecarboxamide structure. These compounds were radiolabeled for potential applications in medical imaging, particularly in the study of serotonin receptors. The comparative pharmacokinetic and binding properties of these derivatives underline their utility in assessing dynamic changes in serotonin levels and receptor distributions, providing a foundation for further exploration in diagnostic and therapeutic contexts (Lang et al., 1999).
Advancements in Molecular Structure Analysis
The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including the detailed crystal structure analysis of one specific compound, emphasize advancements in the understanding of molecular configurations and their interactions. This research contributes to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science, by providing insights into the structural basis of their properties and functions (Özer et al., 2009).
Exploration of Ionic Liquid Microemulsions
Investigations into ionic liquid microemulsions with cyclohexane and their characterization through techniques like phase behavior analysis and dynamic light scattering offer a glimpse into novel mediums for chemical reactions and potential pharmaceutical formulations. This research expands the potential for developing new drug delivery systems and enhancing the solubility and stability of pharmaceutical compounds (Gao et al., 2004).
Synthetic Routes and Analytical Characterization
The synthesis and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers highlight the significance of accurate identification and differentiation of research chemicals. This work underscores the importance of rigorous analytical methods in ensuring the reliability of chemical compounds used in scientific research, with potential implications for the development of new therapeutic agents (McLaughlin et al., 2016).
Innovative Materials for Sensing and Detection
Research on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrates their application in colorimetric sensing of fluoride anions, showcasing the potential for developing new materials capable of detecting environmental and biological analytes. The exploration of these compounds' solid-state properties and sensing behavior contributes to the advancement of chemical sensors and diagnostic tools (Younes et al., 2020).
Safety And Hazards
Safety and hazards analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.
Future Directions
Future directions could involve potential applications of the compound, further studies that could be done to better understand the compound, or modifications that could be made to the compound to improve its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how much research has been done on the compound. For a newly synthesized or less-studied compound, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information.
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c16-12-7-6-11(8-13(12)17)22-14(19-20-21-22)9-18-15(23)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTGYLJFTFHMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide |
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